Cas no 1337312-03-4 (2-(1-AMINOETHYL)-6-CHLOROPHENOL)

2-(1-Aminoethyl)-6-chlorophenol is a chlorinated phenolic compound featuring an aminoethyl substituent, which enhances its reactivity and utility in synthetic chemistry. This intermediate is particularly valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its bifunctional structure, combining both amine and phenol moieties. The chlorine substituent at the 6-position further increases its versatility in electrophilic aromatic substitution reactions. Its well-defined molecular structure ensures consistent performance in complex syntheses, making it a reliable choice for researchers and industrial applications. The compound is typically handled under controlled conditions to preserve its stability and reactivity.
2-(1-AMINOETHYL)-6-CHLOROPHENOL structure
1337312-03-4 structure
Product name:2-(1-AMINOETHYL)-6-CHLOROPHENOL
CAS No:1337312-03-4
MF:C8H10ClNO
MW:171.624101161957
MDL:MFCD24492988
CID:5581725
PubChem ID:76222199

2-(1-AMINOETHYL)-6-CHLOROPHENOL Chemical and Physical Properties

Names and Identifiers

    • 2-(1-AMINOETHYL)-6-CHLOROPHENOL
    • Phenol, 2-(1-aminoethyl)-6-chloro-
    • EN300-1968005
    • 1337312-03-4
    • MDL: MFCD24492988
    • Inchi: 1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3
    • InChI Key: DNSUJHRGQVMRRU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1O)C(C)N

Computed Properties

  • Exact Mass: 171.0450916g/mol
  • Monoisotopic Mass: 171.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.252±0.06 g/cm3(Predicted)
  • Boiling Point: 253.5±25.0 °C(Predicted)
  • pka: 7.79±0.40(Predicted)

2-(1-AMINOETHYL)-6-CHLOROPHENOL Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968005-2.5g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
2.5g
$1509.0 2023-09-16
Enamine
EN300-1968005-1.0g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
1g
$884.0 2023-05-26
Enamine
EN300-1968005-5.0g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
5g
$2566.0 2023-05-26
Enamine
EN300-1968005-1g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
1g
$770.0 2023-09-16
Enamine
EN300-1968005-10g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
10g
$3315.0 2023-09-16
Enamine
EN300-1968005-0.05g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
0.05g
$647.0 2023-09-16
Enamine
EN300-1968005-0.5g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
0.5g
$739.0 2023-09-16
Enamine
EN300-1968005-0.1g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
0.1g
$678.0 2023-09-16
Enamine
EN300-1968005-5g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
5g
$2235.0 2023-09-16
Enamine
EN300-1968005-0.25g
2-(1-aminoethyl)-6-chlorophenol
1337312-03-4
0.25g
$708.0 2023-09-16

Additional information on 2-(1-AMINOETHYL)-6-CHLOROPHENOL

Professional Introduction to 2-(1-AMINOETHYL)-6-CHLOROPHENOL (CAS No. 1337312-03-4)

2-(1-AMINOETHYL)-6-CHLOROPHENOL, identified by the Chemical Abstracts Service Number (CAS No.) 1337312-03-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chlorophenolic core substituted with an aminoethyl side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating functional groups in its molecular structure endows it with a versatile reactivity profile, facilitating its incorporation into complex molecular architectures.

The chlorophenol moiety is a well-documented pharmacophore in medicinal chemistry, known for its antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a chlorine atom at the para position relative to the hydroxyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Furthermore, the aminoethyl side chain provides a nucleophilic handle for further functionalization, enabling the synthesis of more elaborate derivatives through reactions such as nucleophilic substitution, condensation, or coupling strategies.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific biological pathways associated with chronic diseases and infections. The structural features of 2-(1-AMINOETHYL)-6-CHLOROPHENOL make it a promising candidate for designing molecules that interact with enzymes or receptors involved in these pathways. For instance, its ability to mimic natural substrates or modulate enzyme activity has been explored in the context of developing treatments for neurological disorders and metabolic syndromes.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors, which are widely used in oncology for their ability to disrupt aberrant signaling pathways in cancer cells. The combination of the chlorine atom and the aminoethyl group allows for selective binding to active sites on kinases, potentially leading to high-affinity interactions. Preliminary computational studies have suggested that derivatives of 2-(1-AMINOETHYL)-6-CHLOROPHENOL could exhibit inhibitory activity against various kinases, including those implicated in drug-resistant cancers.

Moreover, the compound’s reactivity has been investigated in the context of bioconjugation strategies, where it serves as a linker molecule to connect therapeutic agents with targeting ligands. This approach is particularly relevant in nanomedicine, where 2-(1-AMINOETHYL)-6-CHLOROPHENOL has been explored as part of polymeric micelles or nanoparticles designed for site-specific drug delivery. The ability to modify both ends of its structure—through the hydroxyl group at the phenol ring and the amino group at the ethyl chain—provides chemists with ample opportunities to tailor its properties for specific applications.

The pharmaceutical industry has also shown interest in leveraging this compound for developing antimicrobial agents, given the rising prevalence of drug-resistant pathogens. The structural motif shared by 2-(1-AMINOETHYL)-6-CHLOROPHENOL is reminiscent of several known antimicrobial compounds that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. By modifying its chemical framework, researchers aim to generate derivatives with enhanced efficacy against multidrug-resistant strains while minimizing toxicity toward host cells.

In academic research circles, this compound has been employed as a building block for synthesizing more complex scaffolds through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at positions adjacent to the existing functional moieties, expanding the chemical space available for drug discovery. Such methodologies are particularly valuable in generating libraries of compounds for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

The synthesis of 2-(1-AMINOETHYL)-6-CHLOROPHENOL itself presents an interesting challenge due to its dual functionality. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. Recent advances in catalytic systems have enabled more efficient and scalable production methods, which are essential for industrial applications. For example, transition-metal-catalyzed reactions have been optimized to facilitate selective functionalization at both ends of its molecular backbone.

Evaluation of this compound’s pharmacokinetic properties has revealed promising characteristics suitable for oral administration. Studies indicate that it exhibits reasonable solubility and stability under physiological conditions, along with moderate bioavailability following systemic delivery. These attributes are critical factors when assessing its potential as a lead compound or intermediate in drug development pipelines.

The environmental impact and biodegradability profile of 2-(1-AMINOETHYL)-6-CHLOROPHENOL have also been examined as part of broader sustainability initiatives within pharmaceutical manufacturing. Efforts are underway to develop synthetic pathways that minimize waste generation and utilize greener reagents without compromising yield or purity standards required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).

In conclusion,2-(1-AMINOETHYL)-6-CHLOROPHENOL (CAS No. 1337312-03-4) represents a versatile chemical entity with significant potential across multiple domains including medicinal chemistry,bioconjugation,and nanomedicine. Its unique structural features—comprising both an electron-deficient aromatic ring system substituted with a chlorine atom and an aminoethyl side chain—make it an attractive scaffold for designing next-generation therapeutics aimed at addressing unmet medical needs.

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